![molecular formula C8H8ClN3 B2606558 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 82703-38-6](/img/structure/B2606558.png)
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It has been used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .
Synthesis Analysis
The synthesis of “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” involves several steps. An improved seven-step synthesis of this compound from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” building block .
Molecular Structure Analysis
The molecular formula of “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 . Its molecular weight is 153.57 . The InChI code is 1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .
Chemical Reactions Analysis
The electrophilic fluorination of “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” was studied, culminating in a 59% conversion of the compound to “4-Chloro-5-fluoropyrrolo[2,3-d]pyrimidine” using Selectfluor .
Physical And Chemical Properties Analysis
“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” has a melting point of 188-194 °C and a predicted boiling point of 289.2±50.0 °C . Its predicted density is 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol . It is a crystalline powder that is white to tan in color .
Applications De Recherche Scientifique
Synthesis of Janus Kinase (JAK) Inhibitors
“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a practical building block in the synthesis of many JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Treatment of Cancer and Inflammatory Diseases
JAK inhibitors, which can be synthesized using “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine”, have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Pharmaceutical Intermediate
“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Synthesis of Kinase Inhibitors
This compound is particularly useful in the synthesis of kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Building Block for Commercially Available Drugs
“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is the scaffold for many commercially available drugs . It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates at home and abroad .
In Vitro Anticancer Studies
Newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” have shown promising results in in vitro anticancer studies . These compounds have been tested against seven selected human cancer cell lines .
Molecular Docking and SAR Studies
“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” derivatives have been used in molecular docking and structure-activity relationship (SAR) studies . These studies help in understanding the interaction between the compound and its target protein, and in predicting the biological activity of the compound .
Apoptosis Induction
Compounds containing “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” have been found to induce apoptosis, a cellular death mechanism that plays a critical role in both physiological and pathological conditions . This property makes these compounds potential candidates for cancer treatment .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs), a family of enzymes that play a crucial role in cell division, death, and tumor formation processes . This compound serves as a scaffold for developing potent kinase inhibitors .
Mode of Action
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine inhibits the activity of one or more of the JAK family of enzymes . By doing so, it interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell.
Biochemical Pathways
The JAK-STAT signaling pathway, affected by 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s worth noting that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions , which may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine’s action are primarily seen in its therapeutic applications. It has been used in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
The safety information available indicates that “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is classified under GHS06 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Orientations Futures
While specific future directions for “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” are not mentioned in the search results, it is noted that this compound is a practical building block in the synthesis of many JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases , suggesting potential future directions in these areas.
Propriétés
IUPAC Name |
4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPXBSOUBMECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=NC=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82703-38-6 |
Source


|
| Record name | 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)
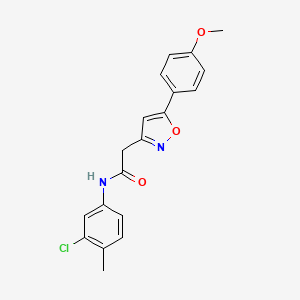
![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)
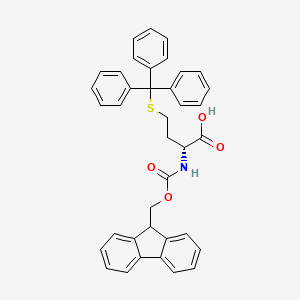
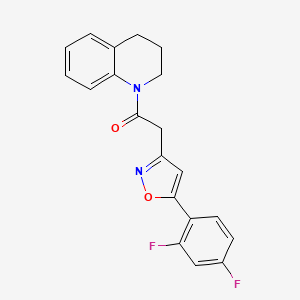
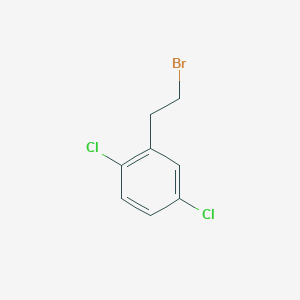
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2606488.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride](/img/structure/B2606489.png)
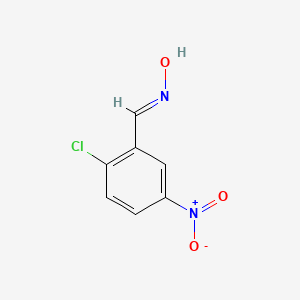
![5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2606496.png)
![1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2606498.png)